7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931425
InChI: InChI=1S/C12H16BrN/c1-8(2)12-6-9-3-4-11(13)5-10(9)7-14-12/h3-5,8,12,14H,6-7H2,1-2H3
SMILES:
Molecular Formula: C12H16BrN
Molecular Weight: 254.17 g/mol

7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC15931425

Molecular Formula: C12H16BrN

Molecular Weight: 254.17 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
IUPAC Name 7-bromo-3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C12H16BrN/c1-8(2)12-6-9-3-4-11(13)5-10(9)7-14-12/h3-5,8,12,14H,6-7H2,1-2H3
Standard InChI Key XAVWSCQIGCZNCL-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CC2=C(CN1)C=C(C=C2)Br

Introduction

7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by its unique tetrahydroisoquinoline structure. It features a bromine atom at the seventh carbon and an isopropyl group at the third carbon of the isoquinoline ring. The molecular formula of this compound is C12H16BrN, with a molecular weight of approximately 254.17 g/mol . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Synthesis and Applications

The synthesis of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps, often starting from simpler isoquinoline derivatives. This compound is used in various applications:

  • Organic Synthesis: It serves as a building block for creating more complex molecules, which can lead to the discovery of new compounds with therapeutic properties.

  • Medicinal Chemistry: Tetrahydroisoquinoline derivatives, including this compound, exhibit diverse biological activities, making them candidates for drug development.

Biological Activities and Research Findings

Tetrahydroisoquinoline derivatives have been studied for their biological activities, which include potential neuroprotective effects and interactions with biological targets. The specific bromination pattern and isopropyl substitution in 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline influence its reactivity and biological activity compared to similar compounds.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
6-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at the sixth positionExhibits different biological activity profiles
7-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at the seventh positionKnown for its neuroprotective effects
7-Cyano-1,2,3,4-tetrahydroisoquinolineCyano group at the seventh positionDisplays significant anti-cancer properties
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at the sixth positionIncreased solubility and altered pharmacokinetics

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